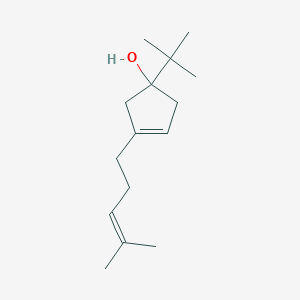
1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This specific compound features a cyclopentane ring substituted with a tert-butyl group, a 4-methylpent-3-en-1-yl group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the tert-butylcyclopentadiene intermediate. This intermediate can then undergo a Diels-Alder reaction with 4-methylpent-3-en-1-ol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyl and 4-methylpent-3-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bulky tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-4-iodocyclohexane
- trans-1,4-Diisopropylcyclohexane
- 3-Bromo-1-cyclopropyl-2-methylbutane
- Z-1,2-Dichloro-1-methylcyclopentane
Uniqueness
1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. The presence of both a tert-butyl group and a 4-methylpent-3-en-1-yl group provides a combination of steric and electronic effects that can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
61692-43-1 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-tert-butyl-3-(4-methylpent-3-enyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)7-6-8-13-9-10-15(16,11-13)14(3,4)5/h7,9,16H,6,8,10-11H2,1-5H3 |
InChI Key |
XJUAZQVATHBYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(C1)(C(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















